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(+)-a-Tocopherol NHS succinate

Catalog No.
S6596058
CAS No.
154042-64-5
M.F
C37H57NO7
M. Wt
627.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-a-Tocopherol NHS succinate

CAS Number

154042-64-5

Product Name

(+)-a-Tocopherol NHS succinate

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] butanedioate

Molecular Formula

C37H57NO7

Molecular Weight

627.8 g/mol

InChI

InChI=1S/C37H57NO7/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-22-37(8)23-21-30-29(7)35(27(5)28(6)36(30)44-37)43-33(41)19-20-34(42)45-38-31(39)17-18-32(38)40/h24-26H,9-23H2,1-8H3/t25-,26-,37-/m1/s1

InChI Key

QCILXPPTLBPRKG-FAWRFRPBSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CCC3=O)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CCC3=O)C

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CCC3=O)C

(+)-α-Tocopherol NHS succinate is a derivative of α-tocopherol, commonly known as vitamin E, which is a fat-soluble antioxidant essential for human health. This compound is characterized by the addition of a succinate group, enhancing its stability and bioavailability. The NHS (N-hydroxysuccinimide) moiety facilitates the formation of stable amide bonds with proteins, making it particularly useful in biochemical applications, such as proteomics and drug delivery systems. The molecular formula for (+)-α-tocopherol NHS succinate is C37_{37}H56_{56}N2_{2}O10_{10}S, with a molecular weight of approximately 729.92 g/mol .

As a form of vitamin E, (+)-α-tocopherol NHS succinate likely functions as a fat-soluble antioxidant. It scavenges free radicals, protecting cells from oxidative damage []. However, the specific mechanism of action of the NHS ester group is unclear and requires further research.

  • Generally considered safe for use as a dietary supplement within recommended doses [].
  • No specific data on toxicity is readily available.
  • As with any supplement, consult a healthcare professional before use, especially if pregnant, breastfeeding, or taking medications.

Vitamin E Deficiency Model:

  • Alpha-tocopherol is the most biologically active form of vitamin E PubChem: .
  • (+)-α-Tocopherol NHS succinate allows researchers to induce vitamin E deficiency in animal models by interfering with its absorption or metabolism DrugBank: .
  • This helps study the effects of vitamin E deficiency on various physiological processes and assess the efficacy of potential vitamin E treatments.

Antioxidant Properties:

  • Vitamin E is a well-known antioxidant, and (+)-α-tocopherol NHS succinate retains this property PubChem: .
  • Researchers use it in cell cultures and in vivo models to investigate its ability to scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases [source needed].

Drug Delivery Studies:

  • The succinate esterification of (+)-α-tocopherol improves its stability and allows for easier formulation in research settings PubChem: .
  • This makes it a valuable tool for studying the delivery and absorption of vitamin E in different drug delivery systems [source needed].

Investigating Specific Biological Effects:

  • Beyond its general antioxidant properties, (+)-α-tocopherol NHS succinate is being explored for its potential effects on specific biological processes.
  • These include studies on its role in neurodegenerative diseases, immune function, and cancer [source needed].

The primary chemical reaction involving (+)-α-tocopherol NHS succinate is its interaction with amine-containing compounds to form stable amide bonds. This reaction typically occurs under mild conditions, allowing for the conjugation of α-tocopherol to various biomolecules without significant degradation. The reaction can be summarized as follows:

  • Activation of NHS: The NHS group activates the carboxylic acid of the succinate, facilitating nucleophilic attack by amines.
  • Formation of Amide Bond: Upon nucleophilic attack by an amine, a stable amide bond forms, releasing NHS as a byproduct.

This reactivity makes (+)-α-tocopherol NHS succinate a valuable tool in bioconjugation techniques.

(+)-α-Tocopherol NHS succinate exhibits several biological activities attributed to its parent compound, α-tocopherol. These include:

  • Antioxidant Activity: It acts as a potent scavenger of free radicals, protecting cellular components from oxidative stress.
  • Anti-inflammatory Effects: Studies indicate that it may reduce inflammation by inhibiting the production of pro-inflammatory mediators like prostaglandin E2 in various cell types .
  • Cancer Cell Modulation: Research suggests that (+)-α-tocopherol NHS succinate can induce differentiation and apoptosis in cancer cells while enhancing the efficacy of certain chemotherapeutic agents .
  • Nutritional Support: As a form of vitamin E, it plays a crucial role in maintaining skin health and supporting immune function .

The synthesis of (+)-α-tocopherol NHS succinate typically involves the following steps:

  • Preparation of α-Tocopherol: Starting with natural or synthetic α-tocopherol.
  • Esterification: Reacting α-tocopherol with succinic anhydride or succinic acid in the presence of a catalyst to form α-tocopherol succinate.
  • Coupling with N-Hydroxysuccinimide: The α-tocopherol succinate is then reacted with N-hydroxysuccinimide in an appropriate solvent (such as dimethylformamide) under controlled conditions to yield (+)-α-tocopherol NHS succinate.

This method allows for the efficient production of the compound while maintaining its biological activity.

(+)-α-Tocopherol NHS succinate has several applications across various fields:

  • Bioconjugation: It is widely used in proteomics for labeling proteins and peptides due to its ability to form stable conjugates.
  • Drug Delivery Systems: Its lipophilic nature allows for incorporation into lipid-based drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.
  • Nutraceuticals: It serves as a dietary supplement to provide antioxidant support and prevent vitamin E deficiency in individuals at risk .

Several compounds share structural similarities with (+)-α-tocopherol NHS succinate but differ in their functional groups or applications. Here are some notable comparisons:

Compound NameStructure/Functional GroupUnique Features
α-TocopherolNatural vitamin EMost active form; high bioavailability .
α-Tocopherol AcetateAcetate esterMore stable than free α-tocopherol; used in supplements .
α-Tocopheryl SuccinateSuccinate esterSimilar to NHS variant but lacks reactive moiety; used mainly as an antioxidant .
β-TocopherolDifferent stereoisomerExhibits different antioxidant properties; less effective than α-tocopherol .
γ-TocopherolDifferent stereoisomerKnown for anti-inflammatory properties; less prevalent than α-tocopherol .

The unique aspect of (+)-α-tocopherol NHS succinate lies in its ability to facilitate bioconjugation while retaining the beneficial properties associated with vitamin E derivatives.

XLogP3

9.7

Hydrogen Bond Acceptor Count

7

Exact Mass

627.41350316 g/mol

Monoisotopic Mass

627.41350316 g/mol

Heavy Atom Count

45

Dates

Last modified: 11-23-2023

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